![molecular formula C17H18ClN5O B2434662 1-(3-Chlorphenyl)-5-(2-Pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-on CAS No. 897613-87-5](/img/structure/B2434662.png)
1-(3-Chlorphenyl)-5-(2-Pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s structure features a pyrazolo[3,4-d]pyrimidine core, substituted with a 3-chlorophenyl group and a 2-pyrrolidin-1-ylethyl side chain.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated for various scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing new derivatives with potential biological activities.
Biology: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound has shown potential as a therapeutic agent for treating diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a precursor for other chemical products
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with the sigma-1 receptor .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit antifungal activities . They may impede the growth and reproduction of fungi by affecting the morphology of mycelium, destroying cell membrane integrity, and increasing cell membrane permeability .
Biochemical Pathways
The compound’s potential antifungal activity suggests it may interfere with the cellular processes of fungi .
Result of Action
The compound’s action results in the inhibition of fungal growth and reproduction . This is achieved by affecting the morphology of mycelium, destroying cell membrane integrity, and increasing cell membrane permeability .
Vorbereitungsmethoden
The synthesis of 1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl group and the 2-pyrrolidin-1-ylethyl side chain. Common reagents used in these reactions include chlorinated aromatic compounds, pyrrolidine, and various catalysts and solvents. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives with different properties.
Hydrolysis: This reaction can break down the compound into smaller fragments, which may be useful for studying its structure-activity relationships
Vergleich Mit ähnlichen Verbindungen
1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, leading to variations in biological activity.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-: Another derivative with distinct substituents, which may result in different therapeutic potentials
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c18-13-4-3-5-14(10-13)23-16-15(11-20-23)17(24)22(12-19-16)9-8-21-6-1-2-7-21/h3-5,10-12H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAGHEQGQCZXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2434581.png)
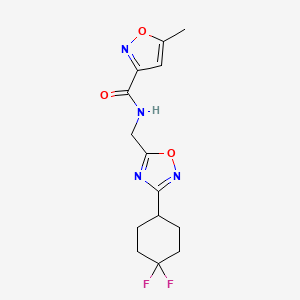
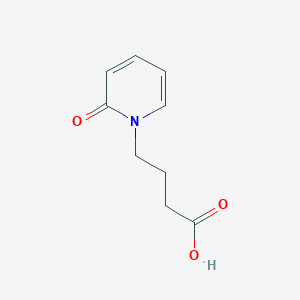
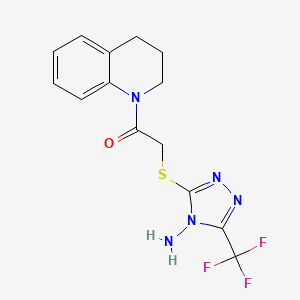
![(2E)-3-(furan-2-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide](/img/structure/B2434587.png)
![1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2434588.png)
![3-Oxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B2434590.png)
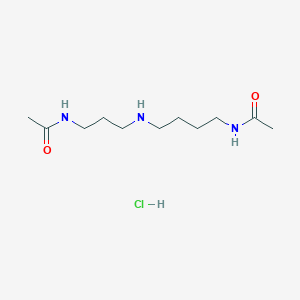
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2434593.png)

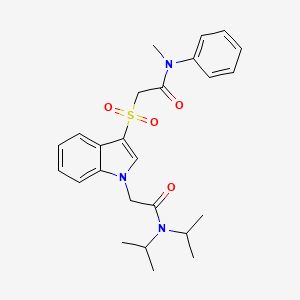
![6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2434601.png)
![2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B2434602.png)
